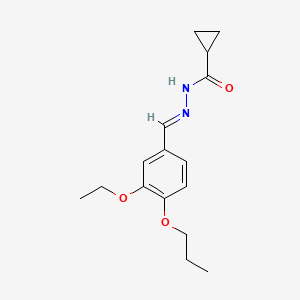
N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazide, also known as EPC-Hydrazide, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Mécanisme D'action
The mechanism of action of N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in various cellular processes, including DNA replication and protein synthesis. This leads to the induction of apoptosis in cancer cells and the inhibition of growth in weeds.
Biochemical and Physiological Effects:
N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis by activating caspase-3 and caspase-9. It has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation. In weeds, N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee has been shown to inhibit the activity of acetolactate synthase, an enzyme that is involved in the biosynthesis of branched-chain amino acids.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one of the limitations of using N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee. In medicine, further studies are needed to fully understand its mechanism of action and potential use as a treatment for various diseases. In agriculture, further studies are needed to determine its efficacy and safety as a herbicide. In material science, further studies are needed to determine its potential use as a corrosion inhibitor and other applications.
In conclusion, N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its simple synthesis method, stability, and potential applications make it an interesting compound for further study. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee can be synthesized through a simple one-pot reaction between cyclopropanecarbohydrazide and 3-ethoxy-4-propoxybenzaldehyde. The reaction is carried out in the presence of a catalytic amount of acetic acid and refluxed for several hours. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as well as a treatment for Alzheimer's disease. In agriculture, N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee has been shown to have herbicidal activity against various weeds. In material science, N'-(3-ethoxy-4-propoxybenzylidene)cyclopropanecarbohydrazidee has been studied for its potential use as a corrosion inhibitor.
Propriétés
IUPAC Name |
N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-9-21-14-8-5-12(10-15(14)20-4-2)11-17-18-16(19)13-6-7-13/h5,8,10-11,13H,3-4,6-7,9H2,1-2H3,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNUIWBFWJRYEM-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)C2CC2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C2CC2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]cyclopropanecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,3-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5882600.png)
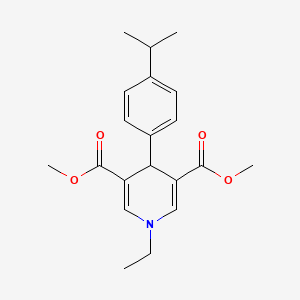
![N-(tert-butyl)-2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5882611.png)
![1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B5882616.png)
![N-(3,5-dimethylphenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5882626.png)
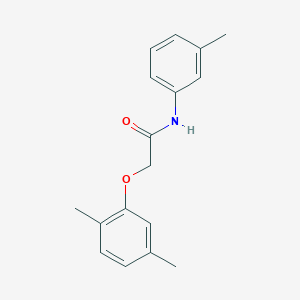
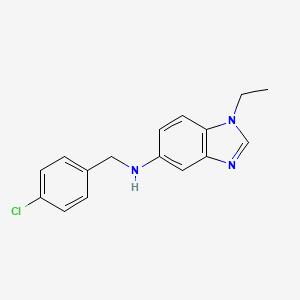
![methyl 4,5-dimethoxy-2-({[(4-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5882644.png)
![6-bromo-3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882648.png)
![4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5882649.png)
![ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5882658.png)
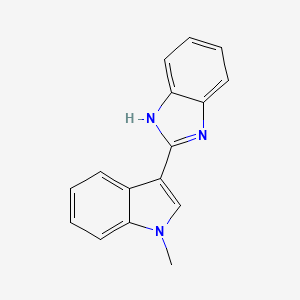
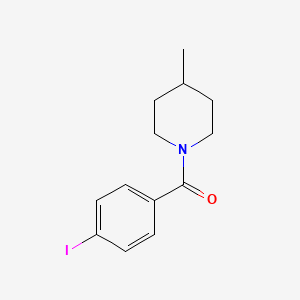
![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5882705.png)